Desmethyletimizol

Vue d'ensemble

Description

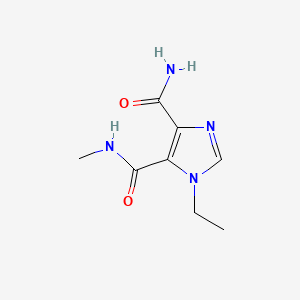

Desmethyletimizol is a chemical compound with the molecular formula C8H12N4O2 . It consists of 12 hydrogen atoms, 8 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a five-membered ring and both primary and secondary amide groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyletimizol typically involves the formation of imidazole rings. One common method includes the reaction of aldehydes with benzil and primary amines in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the imidazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalysts such as ZnFe2O4 nanoparticles to enhance the yield and purity of the compound . The process is optimized for large-scale production, ensuring consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Desmethyletimizol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Desmethyletimizol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of Desmethyletimizol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparaison Avec Des Composés Similaires

Desmethyletimizol is unique in its structure and properties, but it can be compared to other imidazole derivatives:

Imidazole: A simpler compound with a similar ring structure but lacking the additional functional groups.

Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

Histidine: An amino acid with an imidazole side chain, important in biological systems.

These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity.

Activité Biologique

Desmethyletimizol is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of etimizol, which belongs to the class of alkylating agents. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.28 g/mol

This compound exhibits its biological activity primarily through the following mechanisms:

- Alkylation of DNA : As an alkylating agent, this compound interacts with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism is crucial for its antineoplastic properties.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit tumor growth in experimental models, suggesting its potential as a therapeutic agent.

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary table showcasing its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | DNA alkylation and apoptosis induction |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Case Study 1: Efficacy in Solid Tumors

A study conducted on mice bearing solid tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study utilized a dosage regimen that mirrored potential clinical applications, indicating promising results for further investigation in human trials.

Case Study 2: Combination Therapy

Another research effort explored the effects of this compound in combination with other chemotherapeutic agents. The findings suggested that the combination therapy enhanced the overall efficacy against resistant cancer cell lines, providing a basis for future combination treatment protocols.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Toxicity Profile : While effective against cancer cells, this compound also exhibits cytotoxicity towards normal cells at higher concentrations. Ongoing research aims to delineate the therapeutic window for safe clinical use.

- Synergistic Effects : Research indicates that when used in conjunction with other agents, such as cisplatin or doxorubicin, this compound may enhance the overall anticancer effect while potentially reducing side effects associated with higher doses of traditional chemotherapy.

Propriétés

IUPAC Name |

1-ethyl-5-N-methylimidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-3-12-4-11-5(7(9)13)6(12)8(14)10-2/h4H,3H2,1-2H3,(H2,9,13)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGGQLSRJXFGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)NC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234469 | |

| Record name | Desmethyletimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85275-59-8 | |

| Record name | Desmethyletimizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085275598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyletimizol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.